

A Comparative Guide to 1,4-Dipropylbenzene and 1,4-Diisopropylbenzene Reference Standards

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Compound of Interest

Compound Name: 1,4-Dipropylbenzene

Cat. No.: B1593508

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For researchers, scientists, and drug development professionals requiring precise analytical standards, the selection of a suitable reference material is paramount to ensure the accuracy and validity of experimental results. This guide provides a detailed comparison of **1,4-Dipropylbenzene** and its isomeric alternative, 1,4-Diisopropylbenzene, from various reputable suppliers. The information presented is based on publicly available Certificates of Analysis (CoA) and product specifications, offering a comprehensive overview to inform your procurement decisions.

Product Comparison

The following table summarizes the key analytical specifications for **1,4-Dipropylbenzene** and 1,4-Diisopropylbenzene reference standards from leading suppliers. This allows for a direct comparison of purity, analytical methods employed for certification, and physical properties.

Parameter	1,4-Dipropylbenzene	1,4-Diisopropylbenzene (Alternative)
Supplier	TCI America	LGC Standards
Product Code	D2780	DRE-CA12637400
CAS Number	4815-57-0	100-18-5
Molecular Formula	C ₁₂ H ₁₈	C ₁₂ H ₁₈
Molecular Weight	162.27 g/mol	162.27 g/mol
Stated Purity	>97.0% (GC)	99.5%
Analytical Method (Purity)	Gas Chromatography (GC)	Gas Chromatography (GC)
Identity Confirmation	Not specified	¹ H-NMR, MS, IR
Appearance	Colorless to light yellow liquid	Colourless liquid
Lot/Batch Specific Data	Not available in general search	Available on CoA

Experimental Protocols

Detailed methodologies are crucial for replicating and verifying analytical results. Below are representative experimental protocols for the characterization of dialkylbenzene reference standards.

Purity Determination by Gas Chromatography (GC)

This method is suitable for determining the purity of volatile aromatic hydrocarbons like **1,4-Dipropylbenzene** and its isomers.

- **Instrumentation:** A standard gas chromatograph equipped with a Flame Ionization Detector (FID).
- **Column:** A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for the separation of aromatic isomers.
- **Carrier Gas:** Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

- Injector: Split/splitless injector, with a split ratio of 50:1.
- Temperatures:
 - Injector Temperature: 250 °C
 - Detector Temperature: 300 °C
- Oven Temperature Program:
 - Initial Temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 250 °C.
 - Final Hold: Hold at 250 °C for 5 minutes.
- Sample Preparation: Prepare a dilute solution of the reference standard in a high-purity solvent such as dichloromethane or hexane (e.g., 1 mg/mL).
- Analysis: Inject 1 µL of the prepared sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by ¹H-NMR Spectroscopy

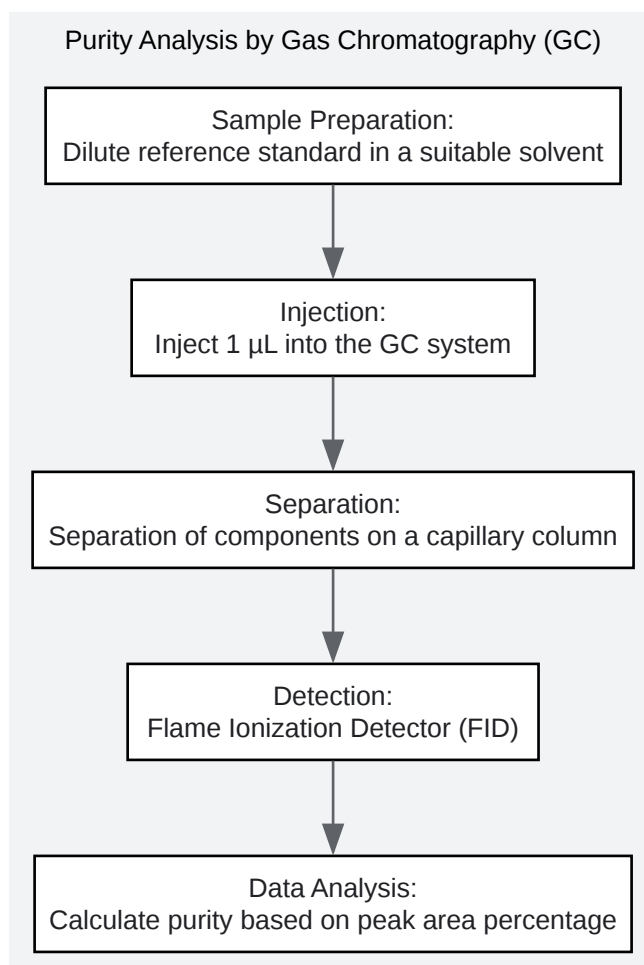
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of organic molecules.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar aromatic compounds.
- Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.6-0.7 mL of the deuterated solvent.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

- Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
- Relaxation Delay (D1): 5 seconds to ensure full relaxation of protons.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the resulting spectrum should be consistent with the known structure of **1,4-Dipropylbenzene** or 1,4-Diisopropylbenzene.

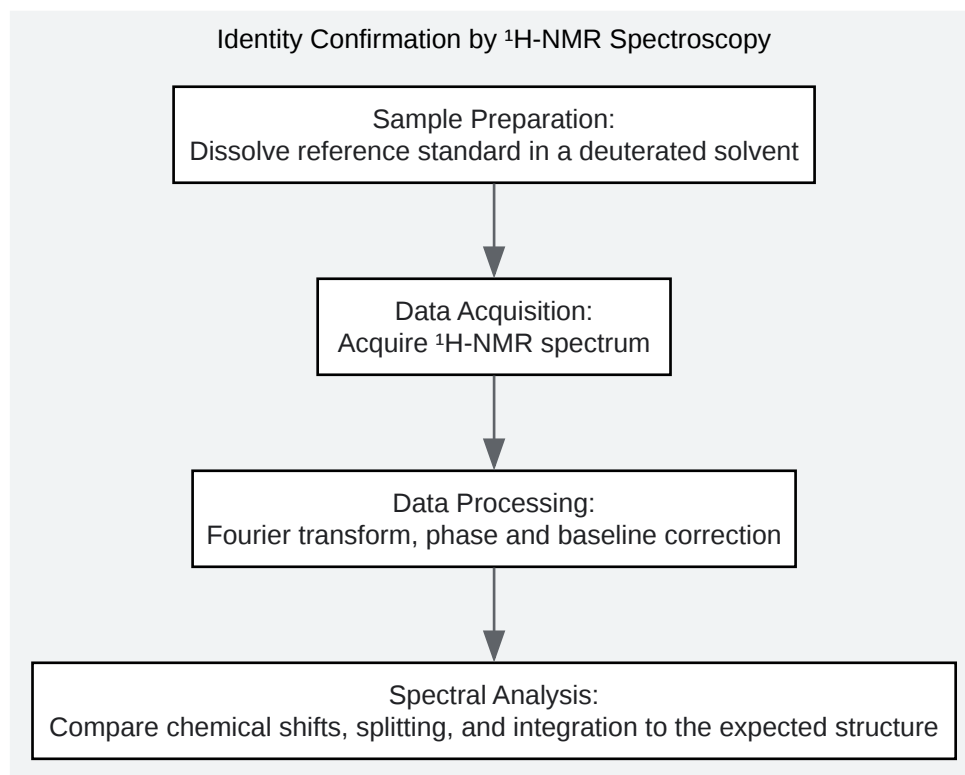
Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.



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GC Purity Analysis Workflow



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